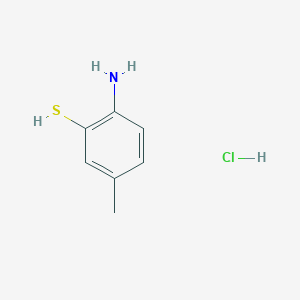

2-Amino-5-methylbenzene-1-thiol hydrochloride

Description

BenchChem offers high-quality 2-Amino-5-methylbenzene-1-thiol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-methylbenzene-1-thiol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-5-methylbenzenethiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBXXPQXPRYHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601409 | |

| Record name | 2-Amino-5-methylbenzene-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39484-01-0 | |

| Record name | 2-Amino-5-methylbenzene-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance Within Aromatic Aminothiol Chemistry

Aromatic aminothiols are a class of organic compounds characterized by the presence of both an amino (-NH₂) and a thiol (-SH) group attached to an aromatic ring. The parent compound, 2-aminothiophenol (B119425), is a cornerstone in the synthesis of sulfur and nitrogen-containing heterocycles. wikipedia.org These structures are of immense interest due to their prevalence in pharmaceuticals, dyes, and materials science. wikipedia.orgekb.eg

2-Amino-5-methylbenzene-1-thiol hydrochloride, as a derivative of 2-aminothiophenol, holds specific academic importance. The presence of the methyl group at the 5-position of the benzene (B151609) ring directly influences the electronic and steric properties of the molecule. This substitution allows for the synthesis of 6-methyl-substituted benzothiazoles, enabling researchers to systematically modify and study the structure-activity relationships of the resulting compounds. The hydrochloride salt form enhances the compound's stability, as the free thiol group is susceptible to oxidation, which can lead to the formation of disulfide impurities. This improved handling makes it a reliable reagent in various synthetic protocols.

The primary academic interest in this compound lies in its role as a key precursor for building the benzothiazole (B30560) scaffold. mdpi.comekb.eg Benzothiazoles are a class of bicyclic heterocyclic compounds known for a wide array of biological activities and applications in materials science. ekb.egmdpi.com By using this specific methylated precursor, chemists can create a library of 6-methylbenzothiazole (B1275349) derivatives, providing a focused set of molecules for screening in drug discovery or for developing new materials with tailored electronic properties.

Conceptual Framework As a Multifunctional Organic Synthon

Established Synthetic Pathways for Substituted 2-Aminobenzenethiols

Traditional syntheses of 2-aminobenzenethiols have largely relied on two robust and well-documented approaches: the ring-opening of benzothiazole precursors and the reduction of nitro-aromatic compounds.

Hydrolytic Deconstruction of 2-Aminobenzothiazole (B30445) Derivatives

A prevalent and effective method for the preparation of 2-amino-5-methylbenzenethiol is the alkaline hydrolysis of its corresponding benzothiazole precursor, 2-amino-6-methylbenzothiazole (B160888). This pathway involves the cleavage of the thiazole ring under basic conditions to yield the desired aminothiol.

The synthesis of the starting material, 2-amino-6-methylbenzothiazole, can be achieved by treating p-toluidine (B81030) with sodium thiocyanate (B1210189) and sulfuryl chloride. orgsyn.org The subsequent hydrolysis is typically carried out by refluxing the 2-amino-6-methylbenzothiazole with a strong base, such as potassium hydroxide, in an aqueous solution. Following the ring-opening, the reaction mixture is cooled and neutralized with an acid, like acetic acid, to precipitate the product. rsc.org This final step is crucial for isolating the free aminothiol, which can then be converted to its hydrochloride salt if desired.

Table 1: Representative Hydrolysis of 2-Amino-6-methylbenzothiazole

| Starting Material | Reagents | Conditions | Product |

|---|

This table illustrates a typical procedure for the synthesis of the free thiol. rsc.org

Reductive Routes from Nitro-Substituted Thiophenol Precursors

Another classical approach involves the reduction of a nitro group on an aromatic ring that already contains a sulfur functionality. The general strategy is to reduce an ortho-nitro-substituted thiophenol, disulfide, or sulfonyl chloride to the corresponding amine.

For the synthesis of 2-aminobenzenethiol analogues, a common precursor is a 2-nitrobenzenesulfonyl chloride or a bis(2-nitrophenyl) disulfide. The reduction of the nitro group to an amine can be accomplished using various reducing agents. wikipedia.org A widely used method on an industrial scale is the use of iron metal in an acidic medium. Other effective methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. wikipedia.org The choice of reducing agent can be critical to avoid side reactions involving the thiol or disulfide group. For instance, while metal hydrides are powerful reducing agents, they are often not used for reducing aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

Modern Synthetic Strategies

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity. This has led to the development of one-pot reactions and the extensive use of catalysis in the synthesis of 2-aminobenzenethiols and their subsequent derivatives.

One-Pot Reaction Sequences and Efficiency Enhancements

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. For the synthesis of 2-aminobenzothiazoles, which are direct products of 2-aminobenzenethiols, several one-pot strategies have been developed. For example, a straightforward method involves the reaction of in situ generated 2-halothioureas using a copper(I) catalyst in water. researchgate.net This approach avoids the isolation of the thiourea (B124793) intermediate and proceeds via an intramolecular S-arylation.

Another efficient approach is the tandem reaction of 2-iodoaniline (B362364) with an isothiocyanate, catalyzed by iron(III) chloride in water, to produce 2-aminobenzothiazole derivatives. nih.gov These methods highlight a modern trend of combining bond-forming events in a single operation to streamline the synthesis of complex molecules from simple precursors.

Catalytic Approaches in Aminothiol Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. While the direct catalytic synthesis of 2-aminobenzenethiols is less common, catalysis is extensively used in their primary application: the synthesis of benzothiazoles.

Copper-catalyzed reactions are particularly prominent. An efficient method for forming 2-substituted benzothiazoles involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. figshare.comnih.govorganic-chemistry.orgacs.org Various copper salts, such as Cu(OAc)₂ and CuI, have been shown to be effective catalysts for this transformation. researchgate.netorganic-chemistry.org Palladium catalysts have also been employed for the cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov Furthermore, metal-free catalytic systems have emerged as an attractive alternative. For instance, molecular iodine can catalyze the cascade reaction of isothiocyanatobenzenes with amines, using oxygen as the oxidant, to afford 2-aminobenzothiazoles. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Benzothiazole Synthesis from 2-Aminobenzenethiols

| Catalyst | Reactants | Solvent | Key Advantage |

|---|---|---|---|

| Cu(OAc)₂ | 2-Aminobenzenethiol, Nitrile | Ethanol | Mild conditions, good functional group tolerance. organic-chemistry.org |

| CuI | 2-Haloaniline, Isothiocyanate | Water | Sustainable "on-water" synthesis. researchgate.net |

| RuCl₃ | N-Arylthiourea | N/A | Direct intramolecular oxidative coupling. nih.gov |

Principles of Green Chemistry in Synthetic Protocol Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. airo.co.in These principles are increasingly being applied to the synthesis of benzothiazoles and their precursors.

Key areas of focus include the use of environmentally benign solvents. Water and ionic liquids have been explored as alternatives to volatile organic compounds (VOCs). researchgate.netairo.co.in For instance, an efficient one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent. rsc.org Solvent-free reactions, often facilitated by microwave irradiation or the use of solid catalysts, represent another significant green approach. nih.govnih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the condensation of 2-aminobenzenethiol with aldehydes. nih.gov

The development of catalytic systems, especially those that are recyclable or use earth-abundant metals, is also a central theme. orgchemres.org The goal is to replace stoichiometric reagents, which generate significant waste, with catalytic alternatives that can be used in small amounts and recovered after the reaction. bohrium.comresearchgate.net The use of CO₂ as a C1 source for the synthesis of benzothiazoles from 2-aminobenzenethiols further exemplifies a green strategy that utilizes a renewable and non-toxic feedstock. nih.gov

Chemical Reactivity and Transformation Studies Involving 2 Amino 5 Methylbenzene 1 Thiol Hydrochloride

Reactions of the Aromatic Amine Moiety

The aromatic amine portion of the molecule, an aniline (B41778) derivative, is characterized by the nucleophilic nitrogen atom and the activating effect of the amino group on the benzene (B151609) ring.

The benzene ring in 2-amino-5-methylbenzene-1-thiol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the amino (-NH2), the thiol (-SH), and the methyl (-CH3) groups. All three are activating and ortho-, para-directing groups. libretexts.org This strong activation means the compound typically reacts under milder conditions than benzene itself. libretexts.org

The directing effects of the existing substituents determine the regioselectivity of substitution.

Amino group (-NH2 at C2): Directs incoming electrophiles to positions 4 and 6.

Thiol group (-SH at C1): Directs incoming electrophiles to positions 3 and 5.

Methyl group (-CH3 at C5): Directs incoming electrophiles to positions 2 and 4.

Considering the combined influence, the positions most activated for electrophilic attack are C4 and C6. Position C3 is sterically hindered by the adjacent thiol and amino groups. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.

Key electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com While specific studies on 2-amino-5-methylbenzene-1-thiol are not extensively documented in readily available literature, its reactivity can be inferred from related compounds. For instance, the nitration of methylbenzene proceeds readily at lower temperatures than that of benzene, yielding a mixture of ortho- and para-isomers. libretexts.orglibretexts.org Similarly, halogenation of benzene with chlorine or bromine requires a Lewis acid catalyst like FeCl3 or AlCl3 to generate the electrophile, which then attacks the aromatic ring. libretexts.org

| Reaction | Typical Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro-2-amino-5-methylbenzene-1-thiol and 6-Nitro-2-amino-5-methylbenzene-1-thiol |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-2-amino-5-methylbenzene-1-thiol and 6-Bromo-2-amino-5-methylbenzene-1-thiol |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 4-Chloro-2-amino-5-methylbenzene-1-thiol and 6-Chloro-2-amino-5-methylbenzene-1-thiol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Amino-5-methyl-4-sulfobenzene-1-thiol and 2-Amino-5-methyl-6-sulfobenzene-1-thiol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 4-Acyl-2-amino-5-methylbenzene-1-thiol and 6-Acyl-2-amino-5-methylbenzene-1-thiol |

The nitrogen atom of the primary amino group is nucleophilic and readily undergoes acylation and alkylation reactions. These reactions target the amine directly, forming N-C or N-acyl bonds.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). For example, the acylation of related 2-aminobenzothiazoles is a common synthetic step. nih.gov The reaction of 2-amino-5-methylbenzene-1-thiol with acetic anhydride (B1165640) would be expected to yield N-(2-mercapto-4-methylphenyl)acetamide. This transformation is often used to protect the amino group during subsequent reactions. researchgate.net

Alkylation: N-alkylation of aromatic amines can be challenging to control, often leading to mixtures of mono- and di-alkylated products. However, methods for the regioselective N-alkylation of related 2-aminobenzothiazoles have been developed using alcohols as alkylating agents in the presence of ruthenium catalysts. researchgate.netrsc.org Another approach involves the reaction with alkyl halides. For instance, substituted 2-aminobenzothiazoles have been N-alkylated using 1,4-bis(bromomethyl)benzene (B118104) at room temperature with a mixed oxide catalyst. aip.org These methodologies suggest that the amino group of 2-amino-5-methylbenzene-1-thiol can be selectively alkylated under appropriate conditions.

Reactions of the Thiol Functionality

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation.

The thiol-ene reaction is a powerful and efficient "click chemistry" reaction involving the addition of a thiol across a double bond (ene). wikipedia.org The reaction typically proceeds via a free-radical mechanism, initiated by light or a radical initiator, and results in the anti-Markovnikov addition of the thiol to the alkene, forming a thioether. nih.gov

The mechanism involves three key steps:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.

Termination: Two radicals combine to end the reaction.

This reaction is known for its high yield, stereoselectivity, and tolerance of various functional groups. wikipedia.org 2-Amino-5-methylbenzene-1-thiol, with its available thiol group, is a suitable substrate for such reactions. It can be added to a variety of alkenes and alkynes (in thiol-yne reactions) to synthesize complex thioethers. This method is widely used in polymer and materials science. nih.govresearchgate.net

Thiols are readily oxidized under mild conditions. The most common oxidation product is a disulfide, formed by the coupling of two thiol molecules with the formation of an S-S bond. This conversion is a key process in both chemical synthesis and biological systems. biolmolchem.com

The oxidation of 2-amino-5-methylbenzene-1-thiol yields 2,2'-bis(amino)-5,5'-bis(methyl)diphenyl disulfide. A wide range of oxidizing agents can effect this transformation. The choice of oxidant can be critical for achieving selectivity, especially in a molecule with another oxidizable group like the aromatic amine. biolmolchem.com

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Oxygen (O₂) / Air | Often base-catalyzed | A common, "green" method, but can be slow. |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, sometimes with catalyst | A clean oxidant, with water as the only byproduct. |

| Iodine (I₂) | In a basic solution (e.g., with NaHCO₃) | A mild and effective reagent for this transformation. |

| Dimethyl Sulfoxide (DMSO) | Often acid-catalyzed (e.g., with HI) | Effective for a wide range of aromatic and aliphatic thiols. biolmolchem.com |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Catalytic amounts in solution | Can facilitate oxidation by air. |

Further oxidation of the disulfide can lead to thiosulfinates, thiosulfonates, and ultimately to sulfonic acids, although this requires harsher conditions. nih.gov

The thiol group is an excellent nucleophile, especially in its deprotonated thiolate (S⁻) form. The thiolate anion can be easily generated by treating the thiol with a base. This strong nucleophile readily participates in nucleophilic substitution reactions with a variety of electrophiles.

A primary example is the Williamson ether synthesis-analogue for thioethers, where the thiolate displaces a halide or other leaving group from an alkyl substrate (an Sₙ2 reaction) to form a thioether.

Reaction with Alkyl Halides: 2-Amino-5-methylbenzene-1-thiolate will react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding S-alkylated products.

Reaction with Epoxides: As a soft nucleophile, the thiolate will attack and open epoxide rings, typically at the less sterically hindered carbon, to form β-hydroxy thioethers.

This nucleophilic character is fundamental to its use as a building block in organic synthesis, enabling the formation of various carbon-sulfur bonds. nih.gov

Cyclization and Heterocyclic Annulation Reactions

The strategic placement of the amino and thiol groups on the benzene ring in 2-amino-5-methylbenzene-1-thiol hydrochloride facilitates intramolecular cyclization reactions, providing a robust platform for the synthesis of a variety of sulfur and nitrogen-containing heterocycles.

Benzothiazoles are a prominent class of heterocyclic compounds synthesized from 2-aminothiophenol (B119425) derivatives. ekb.eg The condensation of 2-amino-5-methylbenzene-1-thiol with various electrophilic reagents is a primary method for constructing the 6-methylbenzothiazole (B1275349) scaffold. ekb.egmdpi.com This approach involves reacting the aminothiophenol with compounds such as aldehydes, ketones, carboxylic acids, and their derivatives. ekb.egmdpi.com

The general mechanism involves an initial condensation of the amino group with a carbonyl compound to form a Schiff base intermediate, followed by an intramolecular cyclophilic attack of the thiol group on the imine carbon, leading to the formation of a thiazoline (B8809763) ring. Subsequent oxidation or aromatization yields the final benzothiazole (B30560) product. A variety of catalysts and reaction conditions have been developed to promote these transformations efficiently. ekb.eg For instance, the reaction of 2-aminothiophenol with aldehydes can be catalyzed by acetic acid or facilitated by microwave irradiation to produce 2-substituted benzothiazoles. ekb.eg

An alternative strategy for forming the benzothiazole ring system involves the cyclization of 2-amino-5-methylbenzenethiol (B1267416) with carbon dioxide, optimized through the use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and hydrosilanes in polar aprotic solvents.

| Reactant | Reagent | Conditions | Product | Reference(s) |

| 2-Aminothiophenol | Aldehydes/Ketones | Various catalysts (e.g., acetic acid), Reflux/Microwave | 2-Substituted Benzothiazoles | ekb.egmdpi.com |

| 2-Aminothiophenol | Isothiocyanates | NaI, NaCl, aq. ethanol, RT | Benzothiazole derivatives | ekb.eg |

| 2-Aminothiophenol | Benzo[d] ias.ac.innih.govdioxol-5-yl-methanol | T3P-DMSO | Benzothiazole derivative | ekb.eg |

| 2-Amino-5-methylbenzenethiol | Carbon Dioxide | DBU, Hydrosilanes, NMP, 150°C | 6-Methyl-1,3-benzothiazol-2(3H)-one |

The synthesis of thiazole (B1198619) derivatives often involves the well-established Hantzsch condensation, which typically utilizes the reaction between α-haloketones and thioamides. derpharmachemica.com While not a direct cyclization of 2-amino-5-methylbenzene-1-thiol hydrochloride, its constituent functional groups are key components in analogous synthetic strategies for other thiazole-containing structures. For example, 2-amino-5-heteroarylthiazoles can be synthesized from the reaction of amidino thioureas with chloromethyl heterocycles. ias.ac.in

The construction of 1,3,4-oxadiazole (B1194373) rings can be achieved through several synthetic routes, often starting from acid hydrazides. uobaghdad.edu.iqnih.gov A common method involves the reaction of an acid hydrazide with carbon disulfide in a basic solution, followed by acidification to yield the 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov Another approach is the iodine-mediated cyclization of semicarbazones, derived from the condensation of semicarbazide (B1199961) and aldehydes. nih.gov These methods highlight the types of transformations that can lead to five-membered heterocyclic rings containing nitrogen and oxygen.

| Heterocycle | General Method | Starting Materials | Key Steps | Reference(s) |

| Thiazoles | Hantzsch Synthesis | α-Haloketones, Thioamides | Cyclocondensation | derpharmachemica.com |

| 2-Amino-5-heteroarylthiazoles | Amidinothiourea Reaction | Amidinothioureas, Chloromethyl heterocycles | Condensation and cyclization | ias.ac.in |

| 1,3,4-Oxadiazoles | From Acid Hydrazides | Acid Hydrazides, Carbon Disulfide | Cyclization in basic medium | nih.gov |

| 1,3,4-Oxadiazoles | Iodine-mediated Cyclization | Semicarbazones/Thiosemicarbazones | Oxidative cyclization | nih.gov |

The presence of both nitrogen and sulfur atoms in 2-amino-5-methylbenzene-1-thiol hydrochloride makes it a potential building block for a wide array of other heterocycles. mdpi.comopenmedicinalchemistryjournal.com The field of sulfur-nitrogen heterocycles is extensive, encompassing structures like thiadiazoles and triazoles, which have significant biological and material science applications. mdpi.comresearchgate.net

For instance, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from thiosemicarbazides, which can be prepared from the reaction of acid hydrazides with isothiocyanates. nih.govnih.gov Similarly, 1,2,4-triazole-3-thiols can be obtained through the base-catalyzed cyclization of acylthiosemicarbazides. nih.gov These synthetic pathways underscore the versatility of amine and thiol functionalities in constructing diverse heterocyclic systems.

Metal-Catalyzed Transformations

Metal-catalyzed reactions offer powerful tools for forming carbon-heteroatom and carbon-carbon bonds, and the functional groups present in 2-amino-5-methylbenzene-1-thiol hydrochloride are amenable to such transformations.

While specific studies detailing the metal-catalyzed cross-coupling reactions of 2-amino-5-methylbenzene-1-thiol hydrochloride are not extensively documented in the reviewed literature, the general reactivity of amino and thiol groups is well-established in this context. The thiol group can participate in C-S bond formation reactions, such as the Buchwald-Hartwig amination-type coupling with aryl halides. Similarly, the amino group can undergo C-N cross-coupling reactions. Copper-catalyzed methods, for example, are known for the arylation of heterocycle C-H bonds, indicating the utility of this metal in forming new bonds involving heterocyclic precursors. organic-chemistry.org The potential for selective coupling at either the sulfur or nitrogen atom presents an opportunity for the synthesis of complex, differentially substituted molecules.

Detailed mechanistic investigations for metal-catalyzed transformations specifically involving 2-amino-5-methylbenzene-1-thiol hydrochloride are not prominently featured in the available literature. However, the mechanisms of related cross-coupling reactions are well-understood. For palladium-catalyzed C-S or C-N bond formation, the catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the low-valent metal center, coordination of the thiol or amine, and reductive elimination to form the product and regenerate the catalyst. Understanding these fundamental steps is crucial for optimizing reaction conditions and extending the scope of these transformations to substrates like 2-amino-5-methylbenzene-1-thiol hydrochloride.

Applications of 2 Amino 5 Methylbenzene 1 Thiol Hydrochloride in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecules

2-Amino-5-methylbenzene-1-thiol hydrochloride serves as a highly adaptable intermediate for the creation of complex molecules. The chemical behavior of the compound is primarily defined by its bifunctional nature, possessing both an amino (-NH2) and a thiol (-SH) group. This distinct reactivity profile enables it to participate in a wide array of chemical reactions, making it a valuable component in the synthetic chemist's toolkit.

The amino group can readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). Simultaneously, the thiol group can be oxidized to create disulfide bonds or act as a nucleophile in substitution reactions to form thioethers. This dual reactivity is particularly useful in constructing molecules where both functional groups are involved in cyclization reactions to form heterocyclic structures. Consequently, this compound is a crucial starting material for a range of high-value, specialized chemicals, including certain pharmaceuticals, pesticides, polymer additives, and surfactants. Its ability to introduce the 2-amino-5-methylphenylthio moiety into larger structures makes it a significant asset in both academic and industrial research.

Precursor in the Development of Heterocyclic Scaffolds

A primary application of 2-Amino-5-methylbenzene-1-thiol hydrochloride is in the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur. mdpi.comopenmedicinalchemistryjournal.com These structural motifs are of great interest due to their prevalence in biologically active molecules and advanced materials. openmedicinalchemistryjournal.com

The strategic placement of the amino and thiol groups on the aromatic ring makes this compound an ideal precursor for fused polycyclic systems containing both nitrogen and sulfur. Its reactivity has been widely used to develop efficient synthetic pathways to important classes of heterocyclic compounds. Notable examples include the synthesis of benzothiazoles and 4H-1,4-benzothiazines. The condensation of 2-Amino-5-methylbenzene-1-thiol with various carbonyl compounds is a fundamental method for constructing the substituted benzothiazole (B30560) ring system.

Table 1: Examples of N,S-Containing Heterocyclic Cores Synthesized from Aminothiophenol Derivatives

| Reactant | Heterocyclic Product Core | Description |

| Aldehydes or Ketones | Benzothiazole | Condensation reaction followed by cyclization. |

| α-Halo Ketones/Esters | 4H-1,4-Benzothiazine | Sequential alkylation and cyclization reactions. |

| Carboxylic Acids or Derivatives | Benzothiazole | Condensation under dehydrating conditions. |

In the field of materials science, 2-Amino-5-methylbenzene-1-thiol and its derivatives are used to develop advanced materials. The functional groups of the compound act as reactive points for its incorporation into larger polymer chains. This potential is being explored for the creation of functional polymers and other materials. Aromatic compounds, in general, are fundamental for creating conjugated polymers that possess unique electronic and optical properties, which are utilized in applications like organic light-emitting diodes (OLEDs).

Role in Coordination Chemistry and Ligand Design

The presence of both nitrogen and sulfur donor atoms makes 2-Amino-5-methylbenzene-1-thiol a valuable component in coordination chemistry and for the design of novel ligands. These ligands can form stable complexes with various metal ions, which are essential in fields such as catalysis and materials science.

The primary amine group of 2-Amino-5-methylbenzene-1-thiol is readily condensed with aldehydes or ketones in what is known as a Schiff base reaction. researchgate.nettsijournals.com This reaction forms a C=N double bond, known as an imine or azomethine group, and the resulting molecule is a Schiff base. tsijournals.comnih.gov These compounds are excellent chelating agents, particularly because the thiol group is positioned close to the azomethine group, which facilitates the formation of a stable five or six-membered ring upon coordination with a metal ion. tsijournals.com The synthetic flexibility and ease of preparation make Schiff bases derived from this compound highly useful as ligands. tsijournals.comnih.gov

Table 2: General Synthesis of Schiff Base Ligands

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Ligand Type | Key Functional Group Formed |

| 2-Amino-5-methylbenzene-1-thiol | Aromatic Aldehyde (e.g., Salicylaldehyde) | Bidentate or Tridentate Schiff Base | Imine (-C=N-) |

| 2-Amino-5-methylbenzene-1-thiol | Aliphatic Ketone (e.g., Acetone) | Bidentate Schiff Base | Imine (-C=N-) |

| 2-Amino-5-methylbenzene-1-thiol | Dicarbonyl Compound (e.g., Glyoxal) | Tetradentate Schiff Base | Two Imine (-C=N-) groups |

Schiff bases derived from 2-Amino-5-methylbenzene-1-thiol are effective ligands for a wide range of transition metals. mdpi.com The azomethine nitrogen and the sulfur of the deprotonated thiol group can both coordinate to a metal center, forming a stable chelate complex. The resulting metal complexes have diverse applications, including in catalysis and as materials with interesting magnetic or optical properties. researchgate.net Depending on the specific metal ion and the stoichiometry of the reaction, various coordination geometries such as octahedral, square planar, or tetrahedral can be achieved. mdpi.comscience.gov

Table 3: Examples of Transition Metal Complexation

| Metal Ion | Ligand Type | Potential Coordination Geometry |

| Copper(II) | Bidentate (N, S) Schiff Base | Square Planar mdpi.com |

| Nickel(II) | Bidentate (N, S) Schiff Base | Square Planar or Octahedral mdpi.com |

| Cobalt(II) | Bidentate (N, S) Schiff Base | Tetrahedral or Octahedral mdpi.com |

| Iron(III) | Bidentate (N, S) Schiff Base | Octahedral mdpi.com |

| Zinc(II) | Bidentate (N, S) Schiff Base | Tetrahedral |

Investigation of Metal-Ligand Binding Modes

The investigation into the metal-ligand binding modes of 2-Amino-5-methylbenzene-1-thiol hydrochloride reveals its significant potential as a versatile ligand in coordination chemistry. Its bifunctional nature, stemming from the presence of both a nucleophilic amino group (-NH₂) and a thiol group (-SH), allows it to form stable complexes with a variety of metal ions. The primary mode of coordination is through bidentate chelation, where both the sulfur and nitrogen atoms act as donors.

Chelation and Coordination Geometry

2-Amino-5-methylbenzene-1-thiol typically acts as a bidentate ligand, coordinating to a metal center via the lone pair of electrons on the sulfur atom of the deprotonated thiol group and the nitrogen atom of the amino group. This dual coordination leads to the formation of a thermodynamically stable five-membered chelate ring. wikipedia.org The co-presence of a soft Lewis base (thiolate) and a hard Lewis base (amine) enables this ligand to bind effectively with a wide range of transition metals. researchgate.net The resulting coordination geometry around the metal center, which can range from square planar to tetrahedral or octahedral, is influenced by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands in the coordination sphere. jocpr.com

Structural Elucidation Techniques

A combination of spectroscopic methods and single-crystal X-ray diffraction is employed to comprehensively characterize the metal-ligand binding modes.

Spectroscopic Analysis :

FTIR Spectroscopy : Infrared spectroscopy is used to confirm the participation of the functional groups in coordination. A shift in the stretching frequencies of the N-H (amino) and the disappearance of the S-H (thiol) bands upon complexation provide strong evidence of M-N and M-S bond formation. nih.gov

NMR Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination indicate the binding sites.

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the metal complex, which are sensitive to the coordination environment and geometry of the metal ion. nih.gov

Detailed Research Findings

Research on analogous aminothiophenol-based ligands demonstrates their ability to form well-defined metal complexes. nih.gov For instance, studies on cysteine, an amino acid with amino and thiol functionalities, show it strongly coordinates with transition metals through these groups. researchgate.net The structural data obtained from these studies are critical for understanding the nature of the metal-ligand interaction. Key parameters derived from X-ray crystallography, such as bond lengths and the "bite angle" (S-M-N angle), are crucial for defining the coordination sphere.

Below is an interactive data table presenting hypothetical, yet representative, structural parameters for a generic divalent metal complex with 2-Amino-5-methylbenzene-1-thiol, based on typical values observed in similar structures.

| Parameter | Value | Description |

| Metal Ion | M(II) | A generic divalent transition metal ion (e.g., Cu(II), Ni(II), Zn(II)). |

| Coordination Number | 4 | Illustrates a common coordination environment, forming a tetrahedral or square planar geometry. |

| M-S Bond Length | 2.20 - 2.40 Å | The distance between the metal center and the sulfur donor atom. |

| M-N Bond Length | 2.00 - 2.20 Å | The distance between the metal center and the nitrogen donor atom. mdpi.com |

| S-M-N Bond Angle | 85° - 95° | The "bite angle" of the bidentate ligand, constrained by the five-membered ring structure. |

| Geometry | Distorted Tetrahedral | A plausible coordination geometry for a four-coordinate complex with this type of ligand. |

These investigations collectively confirm that 2-Amino-5-methylbenzene-1-thiol is an effective chelating agent, with its binding modes being thoroughly characterizable through standard analytical techniques, providing a solid foundation for its application in the synthesis of novel coordination compounds.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Amino 5 Methylbenzene 1 Thiol Hydrochloride

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of 2-Amino-5-methylbenzene-1-thiol hydrochloride, from atomic connectivity to the vibrational and electronic properties of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-Amino-5-methylbenzene-1-thiol hydrochloride, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic frameworks.

In the hydrochloride salt form, the amino group is protonated (-NH₃⁺), which influences the chemical shifts of nearby protons and carbons. The analysis of chemical shifts (δ), spin-spin coupling patterns, and signal integrations allows for the unambiguous assignment of each atom in the molecule.

¹H NMR Spectroscopy: The proton spectrum provides a map of the hydrogen environments. The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The methyl protons appear as a singlet, while the thiol and ammonium (B1175870) protons may exhibit broad signals that are often exchangeable with deuterium (B1214612) when D₂O is added.

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments. The aromatic carbons resonate in the downfield region (typically 110-150 ppm), with their specific shifts influenced by the attached functional groups (-NH₃⁺, -SH, -CH₃). The methyl carbon appears as a distinct signal in the upfield region.

The expected chemical shifts, based on analogous structures and general principles, are summarized below. pdx.edumsu.edu

| Assignment | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.0 - 7.5 | 115 - 140 |

| Methyl (-CH₃) | ~2.3 | ~20 |

| Thiol (-SH) | 3.5 - 4.5 (variable, broad) | Not Applicable |

| Ammonium (-NH₃⁺) | 8.0 - 10.0 (variable, broad) | Not Applicable |

| Aromatic C-S | Not Applicable | 120 - 130 |

| Aromatic C-N | Not Applicable | 140 - 150 |

| Aromatic C-CH₃ | Not Applicable | 135 - 145 |

Note: Predicted values are based on general chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and concentration.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves to identify the functional groups present in 2-Amino-5-methylbenzene-1-thiol hydrochloride by probing their characteristic vibrational modes (stretching, bending, etc.).

The IR spectrum is particularly sensitive to polar bonds, making it excellent for observing vibrations of the N-H⁺, S-H, and C-N bonds. Raman spectroscopy, which relies on changes in polarizability, is often complementary and is particularly effective for non-polar bonds and symmetric vibrations, such as the C-S bond and aromatic ring modes.

Key vibrational frequencies for the compound are detailed in the table below. core.ac.uk

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | Ammonium (-NH₃⁺) | 3200 - 2800 | Broad, strong absorption due to stretching vibrations. |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to weak bands. |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2980 - 2850 | Medium intensity bands. |

| S-H Stretch | Thiol (-SH) | 2600 - 2550 | Weak and often sharp band. |

| N-H Bend | Ammonium (-NH₃⁺) | 1600 - 1500 | Medium to strong bending vibrations. |

| C=C Stretch | Aromatic Ring | 1610 - 1450 | Multiple medium to strong bands. |

| C-N Stretch | Ar-N | 1350 - 1250 | Medium intensity band. |

| C-S Stretch | Ar-S | 750 - 600 | Weak to medium band. |

Note: These are approximate ranges and the exact positions can be influenced by the solid-state packing or solvent interactions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-Amino-5-methylbenzene-1-thiol hydrochloride. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct evidence of the compound's identity. The molecular weight of the free base, 2-Amino-5-methylbenzenethiol (B1267416), is 139.22 g/mol . sigmaaldrich.comfda.gov

Under electron ionization (EI), the molecule typically loses an electron to form a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the free base. This molecular ion then undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of this fragmentation pattern provides valuable structural information. libretexts.org

Common fragmentation pathways for this molecule would include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or sulfur) and the loss of small, stable neutral molecules or radicals. mdpi.com

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 139 | [C₇H₉NS]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [C₆H₆NS]⁺ | Loss of Methyl Radical (•CH₃) |

| 106 | [C₇H₈N]⁺ | Loss of Thiol Radical (•SH) |

| 77 | [C₆H₅]⁺ | Loss of C H₄ N S |

Note: This table presents plausible fragmentation pathways for the free base under typical EI-MS conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For 2-Amino-5-methylbenzene-1-thiol hydrochloride, the primary chromophore is the substituted benzene ring.

The amino (-NH₂) and thiol (-SH) groups act as powerful auxochromes, modifying the absorption characteristics of the benzene ring. They possess non-bonding electrons (n electrons) that can interact with the π-electron system of the ring, typically causing a shift of the absorption maxima to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect).

The spectrum is expected to show strong absorption bands corresponding to π→π* electronic transitions within the aromatic system. researchgate.net The position of the maximum absorption wavelength (λ_max) is sensitive to the solvent polarity. researchgate.net

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| π→π* (E2-band) | 220 - 250 | Associated with the electronic excitation of the benzene ring. |

| π→π* (B-band) | 270 - 300 | Arises from the π-system of the substituted benzene ring, often showing fine structure. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of 2-Amino-5-methylbenzene-1-thiol hydrochloride. A robust HPLC method can separate the target compound from closely related impurities with high resolution and sensitivity.

Method Development: A typical method for an ionizable, polar aromatic compound like this involves reversed-phase chromatography. helixchrom.com A C18 (octadecylsilyl) stationary phase is commonly used due to its versatility and stability. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer or acid solution, which helps to ensure sharp, symmetrical peaks by controlling the ionization state of the analyte. sielc.com Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~240 nm or ~280 nm).

| Parameter | Typical Condition |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm or ~280 nm |

| Column Temperature | 25 - 35 °C |

Method Validation: Once developed, the HPLC method must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. Validation is performed according to established guidelines and involves assessing several key parameters. nih.gov

Linearity: Demonstrates that the detector response is directly proportional to the analyte concentration over a specific range.

Accuracy: Measures the closeness of the experimental value to the true value, often assessed by spike/recovery experiments.

Precision: Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

A validated HPLC method is critical for quality control, ensuring the identity and purity of 2-Amino-5-methylbenzene-1-thiol hydrochloride in research and manufacturing settings. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds like 2-Amino-5-methylbenzene-1-thiol hydrochloride is challenging due to their low volatility and thermal instability. thermofisher.com The presence of active hydrogen atoms in the amino (-NH₂) and thiol (-SH) functional groups, along with its salt form, necessitates a chemical modification step known as derivatization prior to GC-MS analysis. thermofisher.com

Derivatization converts the non-volatile analyte into a thermally stable and more volatile derivative suitable for the gas phase. A common and effective method for compounds containing amino and thiol groups is silylation. researchgate.net This process involves reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comyoutube.com

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules, typically using electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments, acting as a molecular fingerprint for identification. nih.gov The purity of the original sample is determined by comparing the chromatographic peak area of the main derivatized compound to the total area of all detected peaks.

A typical GC-MS analysis of a derivatized 2-Amino-5-methylbenzene-1-thiol sample would yield data similar to that presented in the hypothetical table below.

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Calculated Purity (%) |

|---|---|---|---|

| Bis(trimethylsilyl)-2-amino-5-methylbenzenethiol | 14.28 | 283 (M+), 268, 194, 73 | 99.2 |

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques are powerful for investigating the oxidation and reduction (redox) characteristics of electroactive molecules like 2-Amino-5-methylbenzene-1-thiol hydrochloride. The presence of both an aromatic amino group and a thiol group makes this compound particularly amenable to electrochemical analysis, as both functional groups can participate in electron transfer reactions. ua.eskoreascience.kr

Cyclic Voltammetry (CV) is the most widely used technique for acquiring qualitative information about electrochemical processes. mdpi.com A typical CV experiment involves a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution of the analyte in a suitable supporting electrolyte. mdpi.com A potential is swept linearly between two set points and back again, and the resulting current from the analyte's oxidation or reduction at the working electrode surface is measured. mdpi.com

For 2-Amino-5-methylbenzene-1-thiol, the resulting voltammogram is expected to display distinct oxidation (anodic) peaks. The thiol group is readily oxidized, often in an irreversible process, which can lead to the formation of disulfide-linked dimers or further oxidation products like sulfinic and sulfonic acids under more forcing conditions. The aromatic amino group can also be oxidized at a specific potential, a process that can sometimes lead to the formation of electroactive polymeric films on the electrode surface. ua.es The potential at which these peaks occur provides critical information about the thermodynamics of the redox reactions.

The following table presents hypothetical data that could be obtained from a cyclic voltammetry study of 2-Amino-5-methylbenzene-1-thiol hydrochloride.

| Redox Event | Anodic Peak Potential (Epa vs. Ag/AgCl) | Process Description |

|---|---|---|

| Oxidation I | +0.45 V | Oxidation of the thiol (-SH) group |

| Oxidation II | +0.88 V | Oxidation of the amino (-NH₂) group |

Theoretical and Computational Chemistry Investigations of 2 Amino 5 Methylbenzene 1 Thiol Hydrochloride

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure and equilibrium geometry of molecules. By approximating the many-electron Schrödinger equation, DFT methods can accurately predict molecular properties such as bond lengths, bond angles, charge distributions, and frontier molecular orbital energies.

For 2-Amino-5-methylbenzene-1-thiol hydrochloride, the protonation of the amino group to form an ammonium (B1175870) cation (-NH₃⁺) significantly influences the electronic landscape of the aromatic ring. This group acts as a strong electron-withdrawing group via induction, while the thiol (-SH) and methyl (-CH₃) groups are weak electron-donating groups. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely model these effects.

The optimized molecular geometry would reveal the precise bond lengths and angles. The C-N and C-S bond lengths are of particular interest, as they reflect the electronic interplay between the substituents and the benzene (B151609) ring. The presence of the bulky -SH and -NH₃⁺ groups in adjacent positions may lead to slight out-of-plane distortions to minimize steric hindrance.

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding chemical reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to have significant contributions from the sulfur p-orbitals and the π-system of the benzene ring, while the LUMO would be distributed over the aromatic ring and the electron-withdrawing ammonium group.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For 2-Amino-5-methylbenzene-1-thiol hydrochloride, the MEP would show a highly positive potential (blue region) around the -NH₃⁺ group, indicating its susceptibility to nucleophilic attack, and a negative potential (red/yellow region) near the sulfur atom and the chloride ion, highlighting them as sites for electrophilic interaction.

Interactive Data Table: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value | Description |

| C-S Bond Length | ~1.78 Å | Bond between the benzene ring and the thiol group. |

| C-N Bond Length | ~1.48 Å | Bond between the benzene ring and the ammonium group. |

| S-H Bond Length | ~1.35 Å | Bond within the thiol group. |

| N-H Bond Length | ~1.03 Å | Average bond length within the ammonium group. |

| C-S-H Angle | ~96° | Bond angle of the thiol group. |

| C-N-H Angle | ~109.5° | Average bond angle of the tetrahedral ammonium group. |

| C-C-S Angle | ~122° | Angle reflecting steric interaction with the adjacent NH₃⁺ group. |

| C-C-N Angle | ~118° | Angle reflecting steric interaction with the adjacent SH group. |

Note: These are typical, estimated values based on DFT calculations of similar substituted aminobenzenethiols. Actual values would require specific computation for this molecule.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, crucially, the transition states that connect them. This provides deep mechanistic insights and allows for the calculation of activation energies, which govern reaction rates.

The parent compound, 2-aminothiophenol (B119425), is a key precursor in the synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological and industrial applications. mdpi.com A common route involves the condensation of the aminothiophenol with aldehydes or carboxylic acids, followed by an intramolecular cyclization. nih.gov

Theoretical studies can model this reaction pathway for 2-Amino-5-methylbenzene-1-thiol (the deprotonated form). The process would involve:

Initial Condensation: Nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate.

Dehydration: Elimination of a water molecule to form a Schiff base (iminothiophenol).

Cyclization: Intramolecular nucleophilic attack by the sulfur atom of the thiol group onto the imine carbon.

Oxidation/Aromatization: Loss of two hydrogen atoms to form the stable benzothiazole (B30560) ring.

For each step, DFT calculations can locate the transition state structure, which represents the maximum energy point along the reaction coordinate. e3s-conferences.org A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. mcmaster.ca By calculating the energies of the reactants, transition states, and products, a complete energy profile of the reaction can be constructed. These calculations can predict the rate-determining step (the one with the highest activation energy) and explain how substituents on the benzene ring or the aldehyde affect the reaction kinetics. For instance, the methyl group at the 5-position is expected to have a minor electronic effect on the reaction rate compared to strongly electron-withdrawing or -donating groups.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for finding minimum energy (equilibrium) structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (like a solvent) at an atomistic level.

For 2-Amino-5-methylbenzene-1-thiol hydrochloride, the primary conformational flexibility involves the rotation around the C-S and C-N single bonds. MD simulations can be used to explore the rotational energy barriers and identify the most stable conformers (rotamers) of the -SH and -NH₃⁺ groups. These simulations would typically place the molecule in a "box" of explicit solvent molecules (e.g., water) and track the atomic trajectories over nanoseconds.

Key questions that MD simulations can answer include:

Preferred Orientations: What are the most populated orientations of the S-H and N-H bonds relative to the benzene ring?

Intramolecular Interactions: Is there evidence of intramolecular hydrogen bonding, perhaps between the thiol proton and the chloride counter-ion, which would be closely associated with the -NH₃⁺ group?

Solvation Effects: How do solvent molecules arrange around the charged -NH₃⁺ group and the hydrophobic methyl group and benzene ring? The simulation can calculate properties like the radial distribution function to quantify this.

The resulting trajectory can be analyzed to generate a potential energy surface as a function of the C-C-S-H and C-C-N-H dihedral angles, revealing the energy minima and the barriers to rotation, providing a comprehensive picture of the molecule's conformational landscape in solution. acs.orgnih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are highly effective at predicting various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. ethz.ch These frequencies correspond to the normal modes of vibration, such as bond stretching, bending, and torsional motions. The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. cardiff.ac.uk While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement. researchgate.net For 2-Amino-5-methylbenzene-1-thiol hydrochloride, this would allow for the unambiguous assignment of key vibrational bands.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (Scaled)

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 3000-2800 | ν(N-H) | Stretching of the N-H bonds in the ammonium group (-NH₃⁺) |

| ~2550 | ν(S-H) | S-H stretching of the thiol group |

| ~1600, ~1480 | ν(C=C) | Aromatic ring skeletal vibrations |

| ~1450 | δ(CH₃) | Asymmetric bending of the methyl group |

| ~1250 | ν(C-N) | C-N stretching |

| ~880 | γ(C-H) | Aromatic C-H out-of-plane bending |

| ~700 | ν(C-S) | C-S stretching |

Note: These are predicted frequencies based on DFT calculations for analogous structures. The exact positions can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR chemical shifts (δ) and shielding tensors. wisc.edunih.gov By calculating the magnetic shielding for each nucleus in the molecule and subtracting it from the shielding of a reference compound (like tetramethylsilane), one can obtain highly accurate predictions of ¹H and ¹³C NMR spectra. acs.org These calculations are sensitive to the molecular geometry and electronic environment. For the target compound, calculations would predict distinct chemical shifts for the three non-equivalent aromatic protons and the seven different carbon atoms, reflecting the electronic influence of the -NH₃⁺, -SH, and -CH₃ substituents. ruc.dk

Advanced Modeling of Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules in the crystal lattice is governed by a delicate balance of intermolecular interactions. Computational methods can be used to analyze and quantify these forces, predicting crystal structures and understanding polymorphism.

For the ionic compound 2-Amino-5-methylbenzene-1-thiol hydrochloride, the crystal packing is expected to be dominated by strong hydrogen bonds. The ammonium group (-NH₃⁺) is an excellent hydrogen bond donor, and it will form strong N-H⁺···Cl⁻ interactions with the chloride anions. rsc.org These interactions would likely form a robust network that defines the primary crystal packing motif.

Other, weaker interactions also play a crucial role:

Weaker Hydrogen Bonds: The thiol group can act as a hydrogen bond donor (S-H···Cl⁻ or S-H···S) or acceptor. C-H groups can also act as very weak donors (C-H···Cl⁻).

π-π Stacking: The aromatic rings may stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

Future Research Trajectories and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

Future research will increasingly focus on developing environmentally benign and efficient synthetic pathways for 2-Amino-5-methylbenzene-1-thiol and its derivatives, moving away from traditional methods that may involve harsh conditions or hazardous reagents. The principles of green chemistry are paramount in this endeavor, emphasizing atom economy, the use of renewable feedstocks, and the reduction of waste. nih.govnih.govresearchgate.net

Key areas of exploration include:

Photocatalysis: Visible-light-mediated synthesis represents a frontier in green chemistry. researchgate.net The use of photocatalysts, such as ruthenium complexes or organic dyes like eosin (B541160) Y, can enable the synthesis of benzothiazoles from aminothiophenols and aldehydes under mild, ambient conditions using air as the oxidant. elsevierpure.comchemrxiv.orgtandfonline.com This approach minimizes energy consumption and avoids the need for harsh chemical oxidants.

Biocatalysis: Enzymes and other biocatalysts offer high selectivity and operate under mild, aqueous conditions. The use of enzymes like laccase or whole-cell systems could provide green alternatives for key synthetic steps, such as the condensation of aminothiophenols with aldehydes. mdpi.comresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, reduce reaction times, and improve yields. nih.govmdpi.com Investigating microwave or ultrasound-assisted routes for the synthesis and derivatization of 2-Amino-5-methylbenzene-1-thiol hydrochloride can lead to more efficient and scalable processes.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing flow-based syntheses for this compound would be a significant step towards sustainable industrial production.

Green Solvents and Catalysts: Research into replacing traditional organic solvents with greener alternatives like water or ionic liquids is crucial. mdpi.com Furthermore, the development of recyclable and biodegradable catalysts, such as those derived from rice husks, can drastically reduce the environmental footprint of synthetic processes. nih.gov

| Parameter | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Energy Source | Thermal Heating | Visible Light, Microwaves, Ultrasound |

| Catalysts | Metal-based, often non-recyclable | Photocatalysts, Biocatalysts, Recyclable Nanocatalysts |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Solvent-free conditions |

| Oxidants | Stoichiometric chemical oxidants | Atmospheric Oxygen (Air) |

Exploration of Unconventional Reactivity Patterns

The classical reactivity of 2-Amino-5-methylbenzene-1-thiol involves condensation reactions at the amino group and oxidation or nucleophilic substitution at the thiol group. Future research will delve into less explored, unconventional reaction pathways to unlock new synthetic possibilities.

Photodriven Catalytic Coupling: A fascinating and unconventional reaction pathway observed for aminothiophenols is their oxidative transformation into azo compounds like 4,4′-dimercaptoazobenzene (DMAB) on metallic nanoparticle surfaces. rsc.org This photon-driven charge transfer mechanism could be explored for 2-Amino-5-methylbenzene-1-thiol hydrochloride to synthesize novel azo dyes with interesting photophysical properties. Theoretical studies suggest that illumination plays a critical role in this catalytic coupling reaction. worldscientific.com

Controlled Redox Chemistry: The thiol group is redox-active and can be oxidized beyond the disulfide to sulfenic, sulfinic, and sulfonic acids. Exploring selective and controlled oxidation of the thiol group in 2-Amino-5-methylbenzene-1-thiol hydrochloride could yield a range of novel derivatives with tailored electronic properties and functionalities for applications in materials science or as specialized ligands.

Thiol-Based "Click" Chemistry: The high reactivity and selectivity of the thiol group make it an ideal candidate for "click" chemistry reactions. Future work could involve exploiting its participation in thiol-ene, thiol-yne, or thiol-Michael addition reactions. These highly efficient and orthogonal reactions can be used to conjugate the molecule to polymers, biomolecules, or surfaces, creating functional materials and bioconjugates.

Integration with Advanced Catalysis Research

The dual functional groups of 2-Amino-5-methylbenzene-1-thiol hydrochloride make it an excellent candidate for use as a ligand in advanced catalytic systems. Its ability to coordinate with metal centers through both the nitrogen and sulfur atoms can lead to the formation of stable and highly active catalysts.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net Using 2-Amino-5-methylbenzene-1-thiol or its derivatives as the organic linker could lead to the synthesis of novel MOFs. nih.govossila.com The inherent porosity of MOFs, combined with the catalytic potential of the coordinated metal centers and the functional aminothiophenol linker, could result in highly effective heterogeneous catalysts for a variety of organic transformations.

Functionalized Nanoparticle Catalysts: The thiol group exhibits a strong affinity for the surfaces of noble metal nanoparticles (e.g., gold, silver). acs.orgacs.org Functionalizing nanoparticles with 2-Amino-5-methylbenzene-1-thiol can create hybrid materials that act as robust and recyclable catalysts. researchgate.net The nanoparticle core can provide the primary catalytic activity (e.g., for redox reactions), while the organic shell provides stability and can be further modified to tune the catalyst's selectivity.

Organocatalysis: The amino group in the molecule opens the door to its use in organocatalysis. nih.gov It can be derivatized to create chiral bifunctional organocatalysts that can facilitate asymmetric reactions, a key area in modern synthetic chemistry for the production of enantiomerically pure pharmaceuticals and fine chemicals.

| Catalytic System | Role of 2-Amino-5-methylbenzene-1-thiol | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Heterogeneous catalysis, gas separation, sensing |

| Functionalized Nanoparticles | Surface Ligand/Stabilizer | Redox catalysis, environmental remediation |

| Organocatalysts | Catalyst Backbone/Functional Group | Asymmetric synthesis, C-C and C-N bond formation |

Synergistic Approaches: Combining Experimental and Computational Studies

To accelerate the discovery and optimization of new reactions and materials based on 2-Amino-5-methylbenzene-1-thiol hydrochloride, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state energies, and the roles of catalysts. researchgate.netresearchgate.netrsc.org By modeling the reaction pathways for both conventional and unconventional transformations, researchers can predict reactivity, understand selectivity, and rationally design more efficient catalytic systems. worldscientific.comresearchgate.net

Predicting Material Properties: Computational chemistry can be used to predict the electronic and optical properties of polymers and other materials derived from this compound. tandfonline.com For instance, DFT can help in calculating band gaps, absorption spectra, and charge transport properties, guiding the design of new materials for electronic and optoelectronic applications.

Structure-Property Relationship Studies: By systematically studying a series of derivatives in silico, researchers can establish clear structure-property relationships. This computational screening can identify the most promising candidates for synthesis, saving significant time and resources in the laboratory. frontiersin.org

Role in Advanced Materials Precursor Chemistry

2-Amino-5-methylbenzene-1-thiol hydrochloride is a valuable precursor for the synthesis of advanced functional materials, particularly polymers and nanomaterials.

Conducting Polymers: The compound can be polymerized to form poly(aminothiophenol)s or co-polymerized with other monomers. These polymers, containing a conjugated backbone and heteroatoms, are expected to exhibit interesting electronic properties, such as electrical conductivity. Future research could focus on synthesizing and characterizing these polymers for applications in organic electronics, sensors, and antistatic coatings.

Polybenzothiazoles (PBTs): As a precursor to substituted benzothiazoles, the compound is integral to the synthesis of PBTs, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. Research can be directed towards creating novel PBTs with tailored properties for aerospace and defense applications.

Quantum Dot (QD) Ligands: The thiol group provides a strong anchor for passivating the surface of semiconductor nanocrystals, or quantum dots. researchgate.netnih.govmdpi.com Using 2-Amino-5-methylbenzene-1-thiol hydrochloride as a capping ligand can enhance the photoluminescent efficiency and stability of QDs. osti.govnih.gov The amino group offers a convenient handle for further functionalization, such as linking the QDs to biological molecules for bioimaging and sensing applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-5-methylbenzene-1-thiol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves thiolation of a nitroarene precursor followed by reduction and HCl salt formation. For example, nitro groups can be substituted with thiols using thiourea under reflux in ethanol (80–90°C), followed by catalytic hydrogenation (H₂/Pd-C) to reduce intermediates. Acidic workup with HCl yields the hydrochloride salt. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for thiourea:nitro precursor) are critical for >75% yield . Purity is enhanced via recrystallization in ethanol/water mixtures (70:30 v/v).

Q. How do solubility and stability properties of 2-amino-5-methylbenzene-1-thiol hydrochloride impact experimental design?

- Methodological Answer : The hydrochloride form improves water solubility (e.g., ~50 mg/mL at 25°C), enabling aqueous-phase reactions. However, the thiol group is prone to oxidation; thus, storage under inert gas (N₂/Ar) at 4°C in amber vials is recommended. Stability tests via HPLC-UV (λ = 254 nm) show <5% degradation over 30 days under these conditions . For non-aqueous applications, DMSO or DMF is suitable but requires degassing to prevent disulfide formation.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.2 ppm (multiplet, 3H), methyl groups at δ 2.3 ppm (singlet), and thiol protons (broad, δ 1.5–2.0 ppm, exchange with D₂O). ¹³C NMR confirms the aromatic backbone (C-S at ~125 ppm) .

- IR : Key peaks include S-H stretch (~2550 cm⁻¹, weak), N-H bend (1640 cm⁻¹), and C-S vibration (690 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 173.6 m/z) aligns with the molecular formula C₇H₉NS·HCl .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : The thiol group and HCl salt necessitate PPE (gloves, goggles, lab coat) and a fume hood. Acute toxicity (LD₅₀ oral rat = 320 mg/kg) requires strict exposure control. Spills are neutralized with 10% NaHCO₃, followed by adsorption on vermiculite . Waste disposal follows EPA guidelines for sulfur-containing organics (40 CFR Part 261) .

Advanced Research Questions

Q. How can cross-coupling reactions involving 2-amino-5-methylbenzene-1-thiol hydrochloride be optimized for heterocyclic synthesis?

- Methodological Answer : The thiol group participates in Ullmann-type couplings with aryl halides (e.g., CuI/1,10-phenanthroline in DMF, 100°C). For example, coupling with 2-bromopyridine yields thioether-linked pyridine derivatives (70–85% yield). Catalyst loading (5 mol% CuI) and ligand ratios (1:2 CuI:phenanthroline) are critical. Reaction progress is monitored via TLC (hexane:EtOAc 3:1) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from assay conditions. Standardization involves:

- Dose-Response Curves : 8-point dilution series (0.1–100 µM) in triplicate.

- Positive Controls : Ciprofloxacin for bacteria; Fluconazole for fungi.

- Solvent Consistency : ≤1% DMSO to avoid cytotoxicity artifacts . Meta-analysis of literature data using tools like Prism® identifies outliers and normalizes activity trends.

Q. How does the electronic nature of the thiol group influence its reactivity in metal coordination complexes?

- Methodological Answer : The thiol’s lone pairs enable chelation with transition metals (e.g., Pd, Pt). Cyclic voltammetry in acetonitrile (0.1 M TBAP) shows oxidation peaks at +0.45 V (Ag/AgCl), indicative of S→Metal charge transfer. X-ray crystallography of Pd complexes reveals square-planar geometry with bond lengths (Pd-S = 2.28 Å) confirming strong σ-donation .

Q. What advanced analytical methods address challenges in quantifying trace degradation products?

- Methodological Answer : LC-MS/MS (MRM mode) detects disulfide dimers (m/z 343.2 → 173.6) and sulfonic acid derivatives (m/z 207.0 → 80.0) at ppb levels. Column: C18 (2.6 µm, 100 Å), gradient: 5–95% MeCN in 0.1% formic acid over 15 min. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro